

5-Iodo-4-methylpyrimidine: A Critical Evaluation as a Drug Scaffold

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Compound of Interest

Compound Name: **5-Iodo-4-methylpyrimidine**

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For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases has made it a privileged scaffold in the development of targeted therapies. This guide provides a comparative analysis of the **5-iodo-4-methylpyrimidine** scaffold against two well-established pyrimidine-based alternatives: pyrazolo[3,4-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine. While direct experimental data for **5-iodo-4-methylpyrimidine** is limited in publicly available literature, its potential as a drug scaffold can be evaluated by examining related compounds and fundamental principles of medicinal chemistry.

Comparative Analysis of Pyrimidine Scaffolds

The strategic placement of substituents on the pyrimidine ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. The **5-iodo-4-methylpyrimidine** scaffold presents a unique combination of a methyl group at the 4-position and an iodine atom at the 5-position. The methyl group can provide a vector for further chemical modification and may enhance binding through hydrophobic interactions. The iodine atom, being the largest stable halogen, offers the potential for strong halogen bonding interactions with the kinase hinge region, particularly with the gatekeeper residue, which can enhance binding affinity and selectivity.^[1]

In contrast, pyrazolo[3,4-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine are fused heterocyclic systems that are bioisosteres of adenine, the endogenous ligand for ATP-binding sites.^{[2][3]} This inherent structural similarity provides a strong foundation for potent kinase inhibition.

Feature	5-Iodo-4-methylpyrimidine (Hypothesized)	Pyrazolo[3,4-d]pyrimidine	7H-pyrrolo[2,3-d]pyrimidine
Core Structure	Monocyclic pyrimidine	Fused pyrazole and pyrimidine rings	Fused pyrrole and pyrimidine rings
Key Interactions	Potential for strong halogen bonding at the 5-position. Methyl group for potential hydrophobic interactions and derivatization.	Mimics adenine, forming key hydrogen bonds with the kinase hinge region. [2] [3]	Also mimics adenine, engaging in critical hinge-binding interactions.
Known Targets	Likely to target protein kinases, based on related 5-halopyrimidine structures. [1] Potential for antiviral activity has also been noted for 5-iodinated pyrimidine nucleosides. [4]	Broad range of kinases including Src, EGFR, and CDKs. [5] [6] [7]	Kinases such as JAKs, FAK, EGFR, and CDKs. [4] [8] [9] [10] [11]
Representative IC50 Values	Not available in public literature.	Varies widely depending on substituents and target. For example, some Src inhibitors show IC50 values in the nanomolar range. [5] EGFR inhibitors with this scaffold have also demonstrated potent activity with IC50 values as low as 0.034 μ M. [6]	Also target- and substituent-dependent. For instance, a FAK inhibitor with this scaffold has an IC50 of 4 nM. [4] Some multi-targeted inhibitors show IC50 values ranging from 40 to 204 nM against various kinases. [9] [11]

Advantages	Simple, synthetically accessible core. The large, polarizable iodine atom can be exploited for potent and selective interactions.	Proven and validated scaffold in multiple clinical candidates and approved drugs.	Another clinically validated scaffold with a strong history in kinase inhibitor design.
Potential Challenges	Potential for off-target effects due to the reactivity of the C-I bond. Possible metabolic instability.	Can suffer from poor solubility depending on the substituents.	Similar to pyrazolo[3,4-d]pyrimidine, solubility can be a challenge.

Experimental Protocols for Scaffold Validation

To rigorously validate the potential of **5-iodo-4-methylpyrimidine** as a drug scaffold, a series of in vitro and in vivo experiments are essential. Below are detailed protocols for two fundamental assays.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the binding affinity of a compound to a kinase of interest.[\[8\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

- Kinase of interest
- Europium (Eu)-labeled anti-tag antibody specific for the kinase
- Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)

- Test compound (e.g., **5-iodo-4-methylpyrimidine** derivative)
- Kinase buffer
- 384-well microplates
- TR-FRET-compatible plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer.
- Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
- Assay Assembly:
 - Add 5 μ L of the diluted test compound to the wells of a 384-well plate.
 - Add 5 μ L of the kinase/antibody mixture to each well.
 - Incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow compound binding to the kinase.
 - Add 5 μ L of the tracer solution to initiate the competition reaction.
- Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor® 647, ~665 nm) wavelengths.
- Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of a test compound on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

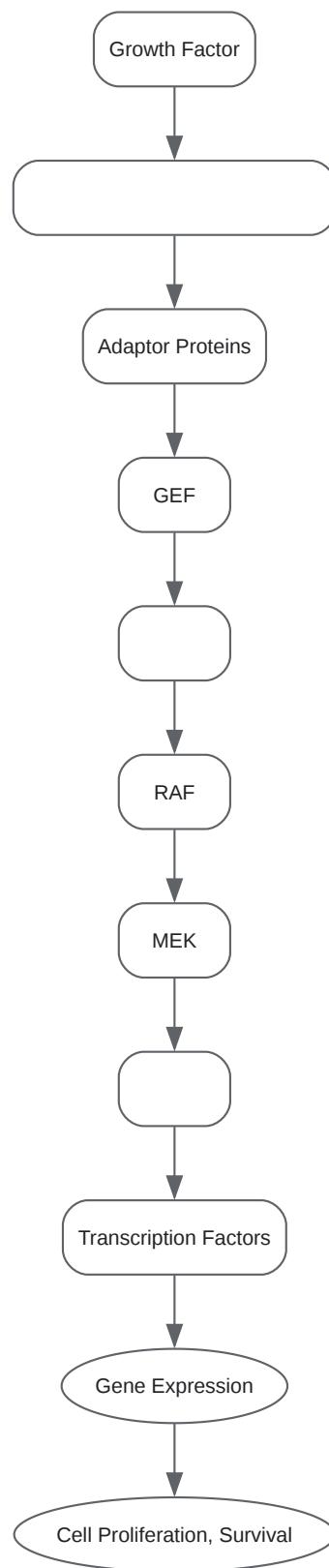
Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add the solubilization solution to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

- Data Analysis: Subtract the background absorbance and normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing Signaling Pathways and Experimental Workflows

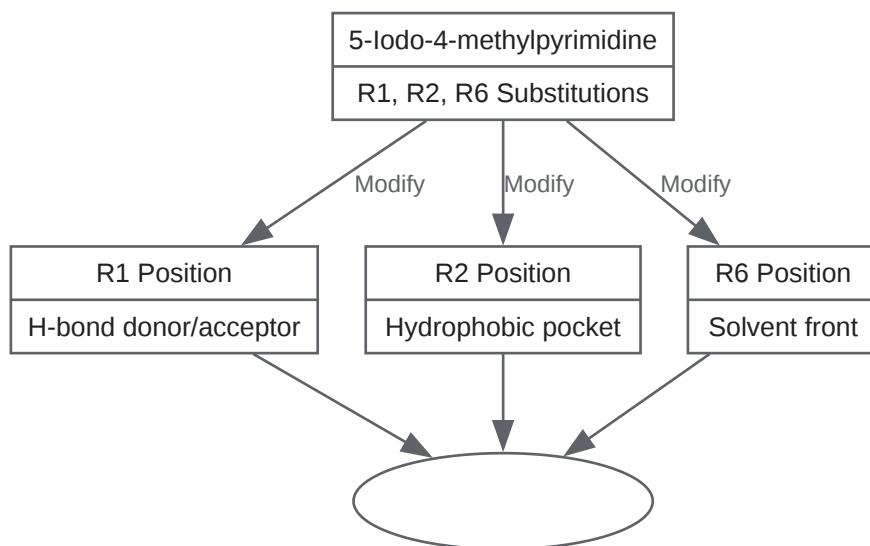
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

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A generic receptor tyrosine kinase signaling pathway.

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Experimental workflow for drug scaffold validation.

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Hypothetical Structure-Activity Relationship (SAR) exploration.

Conclusion and Future Directions

The **5-iodo-4-methylpyrimidine** scaffold holds promise as a starting point for the design of novel kinase inhibitors. The presence of the 5-iodo group is a key feature that could be exploited to achieve high potency and selectivity through halogen bonding interactions with the target kinase. However, the lack of direct experimental data necessitates a thorough validation process.

Future efforts should focus on:

- Synthesis of a focused library of **5-iodo-4-methylpyrimidine** derivatives with diverse substitutions at other positions of the pyrimidine ring.
- Screening of this library against a broad panel of kinases to identify initial hits and determine the selectivity profile.
- Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the initial hits.
- In-depth ADME/Tox profiling to assess the drug-like properties of the most promising compounds.
- In vivo efficacy studies in relevant animal models to validate the therapeutic potential of the optimized leads.

By systematically addressing these points, the true potential of **5-iodo-4-methylpyrimidine** as a valuable scaffold in drug discovery can be fully elucidated.

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